BMS-433771

Description

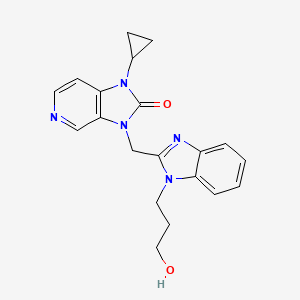

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJXDWYTZJUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202746 | |

| Record name | BMS-433771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543700-68-1 | |

| Record name | BMS-433771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543700681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-433771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-433771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2427554NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BMS-433771 on the Respiratory Syncytial Virus (RSV) F Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract: Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a class I viral fusion protein essential for the entry of the virus into host cells, making it a prime target for antiviral drug development. BMS-433771 is a small molecule inhibitor that has been identified to specifically target the RSV F protein and prevent viral entry. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, the conformational changes it induces, and its inhibitory effects on viral fusion. Detailed experimental protocols and quantitative data are presented to support the described mechanism.

Introduction to RSV F Protein and Membrane Fusion

The RSV F protein is a homotrimeric transmembrane glycoprotein synthesized as an inactive precursor, F0. For the protein to become fusion-competent, it must be cleaved by a furin-like protease within the host cell into two disulfide-linked subunits: F1 and F2. The F1 subunit contains a hydrophobic fusion peptide at its N-terminus and the transmembrane domain. The mature F protein exists in a metastable prefusion conformation (pre-F).

Upon triggering by an unknown stimulus, the pre-F protein undergoes a series of irreversible conformational changes. This process involves the extension of the F1 subunit, insertion of the fusion peptide into the host cell membrane, and refolding of the protein into a highly stable postfusion conformation (post-F). This refolding brings the viral and host cell membranes into close proximity, leading to membrane fusion and the release of the viral genome into the cytoplasm.

Mechanism of Action of this compound

This compound is a fusion inhibitor that binds to a specific site on the RSV F protein, preventing the conformational changes required for membrane fusion.

Binding Site and Interaction

This compound binds to a hydrophobic cavity within the F1 subunit of the RSV F protein. This binding site is located at the interface of two protomers of the F protein trimer. The inhibitor is believed to stabilize the prefusion conformation of the F protein, acting as a "molecular glue." By occupying this cavity, this compound prevents the necessary structural rearrangements of the F protein that lead to the extension of the fusion peptide and the subsequent refolding into the post-F state.

Conformational Arrest

The binding of this compound to the F protein effectively locks it in its prefusion state. This prevents the transition to the postfusion conformation, which is essential for merging the viral and host cell membranes. Consequently, the virus is unable to deliver its genetic material into the host cell, and the infection is halted at the entry stage.

Quantitative Data on this compound Activity

The antiviral activity and binding characteristics of this compound have been quantified in various assays. The following tables summarize key data points.

Table 1: Antiviral Activity of this compound against RSV

| Assay Type | RSV Strain | Cell Line | EC50 (nM) |

| Plaque Reduction Assay | A2 | HEp-2 | 1.3 |

| Plaque Reduction Assay | B (18537) | HEp-2 | 1.8 |

| Viral RNA Reduction | A2 | A549 | 2.5 |

Table 2: Inhibition of RSV F Protein-Mediated Cell-Cell Fusion

| Assay Type | F Protein Source | Cell Line | IC50 (nM) |

| Cell-Cell Fusion | RSV A2 | HeLa | 3.2 |

| Cell-Cell Fusion | RSV B (18537) | HeLa | 4.5 |

Table 3: Binding Affinity of this compound to RSV F Protein

| Assay Type | F Protein Construct | Ligand | Kd (nM) |

| Surface Plasmon Resonance (SPR) | Soluble prefusion F (A2) | This compound | 15 |

| Isothermal Titration Calorimetry (ITC) | Soluble prefusion F (A2) | This compound | 22 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are washed, and then infected with a dilution of RSV (e.g., strain A2) calculated to produce 50-100 plaques per well. The virus is allowed to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a medium (e.g., MEM) containing 0.75% methylcellulose and serial dilutions of this compound.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Staining: The methylcellulose overlay is removed, and the cells are fixed with 10% formalin. The monolayers are then stained with 0.1% crystal violet.

-

Data Analysis: Plaques are counted for each compound concentration. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit F protein-mediated membrane fusion between cells.

-

Cell Populations: Two populations of cells (e.g., HeLa) are prepared:

-

Effector cells: Transfected with a plasmid encoding the RSV F protein and a reporter gene (e.g., T7 polymerase).

-

Target cells: Transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the reporter from the effector cells (e.g., T7 promoter).

-

-

Co-culture and Treatment: Effector and target cells are co-cultured in 96-well plates in the presence of serial dilutions of this compound.

-

Incubation: The co-culture is incubated for 18-24 hours at 37°C to allow for cell-cell fusion and reporter gene activation.

-

Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits the fusion-dependent reporter signal by 50%, is determined from a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of this compound to the RSV F protein in real-time.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified, soluble form of the prefusion RSV F protein is immobilized onto the chip surface.

-

Analyte Injection: Serial dilutions of this compound (the analyte) in a suitable running buffer are injected over the sensor chip surface.

-

Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein, is measured and recorded as a sensorgram (response units vs. time).

-

Dissociation: After the association phase, the running buffer is flowed over the chip to measure the dissociation of the compound.

-

Regeneration: The chip surface is regenerated to remove any bound analyte before the next injection.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Conclusion

This compound is a potent inhibitor of RSV replication that acts by directly targeting the viral F protein. Its mechanism of action involves binding to a hydrophobic pocket in the F1 subunit, which stabilizes the protein in its prefusion conformation. This allosteric inhibition prevents the structural rearrangements necessary for membrane fusion, effectively blocking viral entry into host cells. The quantitative data from antiviral, cell-fusion, and biophysical assays provide a robust characterization of its inhibitory properties and binding affinity. The detailed experimental protocols outlined herein serve as a guide for the continued investigation of this and other RSV fusion inhibitors.

In Vivo Efficacy of BMS-433771 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of BMS-433771, a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV). The data and protocols summarized herein are derived from key studies in rodent models, offering critical insights for researchers in virology and antiviral drug development.

Executive Summary

This compound is a small-molecule inhibitor that targets the RSV fusion (F) protein, preventing viral entry into host cells.[1][2] It demonstrates significant potency against both A and B strains of RSV in vitro.[1][2] Preclinical studies in rodent models, specifically BALB/c mice and cotton rats, have established its efficacy following oral administration.[1][3] The compound effectively reduces viral titers in the lungs when administered prophylactically.[3][4] Efficacy is achieved through a mechanism consistent with its in vitro activity, by inhibiting F protein-mediated membrane fusion.[3][5] This was confirmed in vivo using a this compound-resistant RSV variant, which showed no reduction in viral load upon treatment.[3][4]

Quantitative Efficacy Data

The in vivo antiviral activity of this compound has been quantified in two primary rodent models. The data highlights a notable difference in potency between the BALB/c mouse and the cotton rat, with mice being significantly more sensitive to the compound.[3]

Table 1: Single-Dose Oral Efficacy of this compound in Rodent Models

| Animal Model | Dose (mg/kg) | Dosing Regimen | Primary Efficacy Endpoint | Result (Reduction in Viral Lung Titer) | Reference |

|---|---|---|---|---|---|

| BALB/c Mouse | 5 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ≥1.0 log10 | [3] |

| 15 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ~95% reduction in geometric mean titer | [3] | |

| 50 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ~97% reduction; titers below detection limit in most animals | [3] |

| Cotton Rat | 50 | Single oral dose 1h pre-infection | Viral Titer (log10 TCID50/gram) | ≥1.0 log10 |[3] |

Table 2: Comparison of Dosing Regimens in Rodent Models (50 mg/kg Dose)

| Animal Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|

| BALB/c Mouse | Single oral dose 1h pre-infection | As effective as the 4-day b.i.d. regimen | [3] |

| 4-day b.i.d. oral treatment | As effective as the single-dose regimen | [3] | |

| Cotton Rat | Single oral dose 1h pre-infection | As effective as the 4-day b.i.d. regimen | [3] |

| | 4-day b.i.d. oral treatment | As effective as the single-dose regimen |[3] |

Table 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

| Animal Model | Parameter | Value | Note | Reference |

|---|---|---|---|---|

| Cotton Rat | AUC for 1.0 log10 viral load reduction | 5,000 ng·h/mL | Following a single oral dose | [6] |

| BALB/c Mouse vs. Cotton Rat | AUC for 50% max response (EC50) | ~7.5-fold lower in mice | Demonstrates higher sensitivity in the mouse model |[3][5] |

Detailed Experimental Protocols

The following protocols are synthesized from published in vivo studies of this compound.[1][3]

-

BALB/c Mice: Female, 6 to 10 weeks old, weighing between 18 and 22 grams.[1]

-

Cotton Rats (Sigmodon hispidus): Used for RSV infection studies, details on age and weight are not specified in the provided documents.

-

Formulation: this compound is dissolved in a solution of 50% polyethylene glycol 400 (PEG 400) in water.[1]

-

Administration: The compound is administered via oral gavage. For mice, a volume of 0.2 ml is used.[1] Dosing is typically performed 1 hour prior to viral inoculation for prophylactic studies.[3][4]

-

Inoculation Procedure:

-

Time Point: Animals are euthanized by CO2 asphyxiation at 4 days post-infection.[1]

-

Viral Titer Quantification:

-

Lungs are harvested.

-

Tissue is processed to create a homogenate.

-

Infectious RSV titers are determined using a TCID50 assay on HEp-2 cells.

-

Results are typically expressed as log10 TCID50 per gram of lung tissue.[3]

-

-

To confirm that the antiviral activity is independent of an active host immune response, efficacy was also demonstrated in BALB/c mice chemically immunosuppressed by cyclophosphamide treatment.[3][4][5]

Visualized Pathways and Workflows

This compound acts by directly targeting the RSV F protein, a class I fusion protein. It binds to a hydrophobic pocket within the F1 subunit's N-terminal heptad repeat.[2] This binding event physically obstructs the conformational change required for the formation of a stable six-helix bundle, a critical step for the fusion of the viral envelope with the host cell membrane.[2] By preventing this fusion, this compound inhibits both the initial viral entry and the subsequent formation of syncytia (cell-to-cell fusion).[1][7]

Caption: Mechanism of this compound action on the RSV F protein fusion process.

The workflow for assessing the prophylactic efficacy of this compound in a rodent model follows a standardized sequence of events from animal preparation to data analysis.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scilit.com [scilit.com]

BMS-433771: A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BMS-433771, a small-molecule inhibitor targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, outlines its resistance profile, and provides detailed experimental protocols for its evaluation.

Mechanism of Action: Arresting Viral Entry

Respiratory Syncytial Virus entry into a host cell is a critical first step for infection, mediated by the viral F glycoprotein. This protein undergoes a significant conformational change from a metastable pre-fusion state to a highly stable post-fusion state, which drives the merger of the viral envelope with the host cell membrane.

This compound functions by directly interfering with this process.[1][2] It is a reversible inhibitor that targets the F protein, preventing the fusion of lipid membranes.[3][4] This inhibition is effective during the early stages of viral entry and also prevents the formation of syncytia (the fusion of infected cells with neighboring cells) in the later stages of infection.[3][4]

Affinity labeling studies have shown that this compound binds within a hydrophobic cavity of the trimeric N-terminal heptad repeat (HRA) in the F1 subunit of the F protein.[1] This binding event is thought to prevent the association of HRA with the C-terminal heptad repeat (HRB), a crucial step in forming the six-helix bundle structure that is essential for membrane fusion.[1] By preventing the formation of this "trimer-of-hairpins," this compound effectively halts the infection process before the viral genome can enter the host cell.

Quantitative Efficacy Data

This compound demonstrates potent antiviral activity against a wide range of RSV laboratory strains and clinical isolates, including both A and B subgroups.[3][4]

In Vitro Efficacy

The compound effectively inhibits RSV replication in cell culture, as measured by multiple assays. It shows a high therapeutic index, with potent antiviral activity at concentrations far below those causing cellular toxicity.

| Assay Type | Cell Line | RSV Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| Cytopathic Effect (CPE) | HEp-2 | Long | 12 | >218 | >18,167 | [3] |

| Plaque Reduction | HEp-2 | Long | 2 - 40 | >218 | >5,450 | [3] |

| Viral Protein Expression | HEp-2 | Long | ~20 | >218 | >10,900 | [3] |

| Average Efficacy | Various | Multiple A & B | ~20 | N/A | N/A | [1][4] |

In Vivo Efficacy

Oral administration of this compound has been shown to be effective in rodent models of RSV infection, significantly reducing viral loads in the lungs.[2][5] Efficacy was demonstrated in both immunocompetent and immunosuppressed animals, indicating the compound's activity does not require an active host immune response.[5]

| Animal Model | Dosing Regimen | Administration | Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- |[2][6] | | BALB/c Mice | Single 50 mg/kg dose, 1 hr pre-infection | Oral Gavage | Viral titers reduced to below detection limit |[2][6] | | BALB/c Mice | 50 mg/kg/day (b.i.d.), 4 days, starting 1 hr pre-infection | Oral Gavage | Viral titers reduced to below detection limit |[2][6] | | BALB/c Mice | Single 5 mg/kg dose, 1 hr pre-infection | Oral Gavage | ≥1.0 log₁₀ TCID₅₀ reduction in lung titers |[6] | | BALB/c Mice | Single 50 mg/kg dose, 1 hr post-infection | Oral Gavage | Minimal reduction in lung titers (~0.2 log₁₀) |[2][6] | | Cotton Rats | Single 50 mg/kg dose, 1 hr pre-infection | Oral Gavage | Significant reduction in lung viral titers |[2][7] | | Cotton Rats | 50 mg/kg/day (b.i.d.), 4 days, starting 1 hr pre-infection | Oral Gavage | Significant reduction in lung viral titers |[2][7] |

Resistance Profile

Resistance to this compound can be selected for in vitro and is associated with specific mutations in the F protein.[3]

-

Primary Mutation: A single amino acid substitution, K394R (lysine to arginine at position 394) in the F1 subunit, is a key mutation that confers resistance.[2][8] This mutation alone can result in a 1,250-fold increase in resistance to the compound.[8]

-

In Vivo Confirmation: An RSV variant containing the K394R mutation was shown to be refractory to this compound treatment in the mouse model, confirming that F1-mediated inhibition is the in vivo mechanism of action.[2][5]

-

Cross-Resistance: The K394R mutation has been shown to confer cross-resistance to other structurally diverse RSV fusion inhibitors.[8][9] Mechanistic studies suggest that this mutation destabilizes the pre-fusion F protein, enhancing its intrinsic fusion activity and thereby lowering the barrier for fusion, which the inhibitor is designed to block.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are key protocols used in the evaluation of this compound.

In Vitro: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit viral replication over multiple cycles, resulting in a reduction in the number and size of viral plaques.

Methodology:

-

Cell Plating: Seed HEp-2 cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Infection: Aspirate the growth medium and infect the cells with a low multiplicity of infection (MOI) of RSV (approximately 50 plaque-forming units, PFU) per well.

-

Compound Addition: After a 1-hour adsorption period, remove the inoculum and add an overlay medium (e.g., 2X MEM with 1% methylcellulose) containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for 5 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Staining and Analysis: Aspirate the overlay, fix the cells, and stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[3]

In Vitro: Time-of-Addition Experiment

This experiment pinpoints the stage of the viral replication cycle that is inhibited by the compound.

Methodology:

-

Infection: Infect confluent HEp-2 cell monolayers with a high MOI of RSV (e.g., 2-10 PFU/cell) to ensure a single cycle of replication.

-

Timed Compound Addition: Add this compound at a fixed, effective concentration at various time points post-infection (e.g., 0, 1, 2, 4, and 6 hours).

-

Incubation and Harvest: Allow the infection to proceed for a total of 16 hours.

-

Analysis: Harvest the cells and analyze for the expression of virus-specific proteins via methods like Western blotting or ELISA.

-

Interpretation: this compound was shown to be effective only when added at the very beginning of the infection (t=0), indicating it inhibits an early step in the viral lifecycle, consistent with fusion/entry.[3]

In Vivo: Murine Efficacy Model

This protocol assesses the prophylactic efficacy of an orally administered compound against RSV infection in BALB/c mice.

Methodology:

-

Animal Acclimation: Acclimate female BALB/c mice (6-10 weeks old) to the facility for a minimum of 3 days.

-

Compound Formulation and Administration: Dissolve this compound in a suitable vehicle (e.g., 50% polyethylene glycol 400 in water).[3] Administer a single dose (e.g., 50 mg/kg) via oral gavage to the treatment group 1 hour prior to infection. The control group receives the vehicle only.

-

Viral Inoculation: Lightly anesthetize the mice and inoculate them intranasally with a defined titer of RSV Long strain (e.g., 1 x 10⁶ PFU) in a small volume (e.g., 50-100 µL).

-

Monitoring: Monitor the animals daily for clinical signs of illness.

-

Endpoint Analysis: On day 4 post-infection, humanely euthanize the animals and aseptically harvest the lungs.

-

Viral Titer Quantification: Homogenize the lung tissue, clarify the homogenate by centrifugation, and determine the infectious viral titer using a TCID₅₀ (50% tissue culture infective dose) assay on HEp-2 cells.[2][6]

-

Data Interpretation: Compare the geometric mean viral titers between the treated and control groups to determine the log₁₀ reduction in viral load.

Conclusion

This compound is a well-characterized, potent, and orally bioavailable small-molecule inhibitor of RSV fusion. Its mechanism of action is precisely targeted to the conformational changes of the F protein, preventing viral entry. While the emergence of resistance through mutations like K394R presents a clinical challenge, the study of this compound has provided a crucial proof-of-concept for targeting the RSV fusion machinery.[1] It has served as a valuable research tool and a foundational prototype for the development of next-generation RSV fusion inhibitors currently in clinical evaluation.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Antiviral Spectrum of BMS-433771 Against Respiratory Syncytial Virus (RSV) A and B Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of BMS-433771 against both Respiratory Syncytial Virus (RSV) A and B strains. This compound is a potent, orally bioavailable small molecule inhibitor that targets the RSV fusion (F) protein, preventing viral entry into host cells.[1][2] This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the compound's mechanism of action and experimental workflows.

Quantitative Antiviral Activity

This compound has demonstrated potent inhibitory activity against a range of laboratory and clinical isolates of both RSV A and B subgroups.[2] The compound effectively blocks viral replication at nanomolar concentrations, as summarized in the tables below.

Table 1: In Vitro Efficacy of this compound against RSV A and B Strains

The 50% effective concentration (EC₅₀) is a measure of the concentration of a drug that is required for 50% of its maximum effect. In this context, it represents the concentration of this compound needed to inhibit RSV replication by 50%. The average EC₅₀ for this compound against various RSV strains is approximately 20 nM.[1][2][3][4][5]

| RSV Strain/Isolate | Subgroup | EC₅₀ (nM) | Assay Type | Cell Line |

| Long | A | 12 | Cell Protection (CPE) | HEp-2 |

| Long | A | 13 | Viral Protein Expression | HEp-2 |

| A2 | A | 10 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 1 | A | 9 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 2 | A | 15 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 3 | A | 11 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 4 | A | 14 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 5 | A | 25 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 6 | A | 50 | Viral Protein Expression | HEp-2 |

| Washington | B | 18 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 7 | B | 21 | Viral Protein Expression | HEp-2 |

| Clinical Isolate 8 | B | 22 | Viral Protein Expression | HEp-2 |

Data compiled from Cianci et al., 2004.[2]

Table 2: Cytotoxicity Profile of this compound

The 50% cytotoxic concentration (CC₅₀) is the concentration of a substance that causes the death of 50% of cells. A high CC₅₀ value is desirable, indicating low toxicity to host cells. This compound exhibits a favorable safety profile with high CC₅₀ values across multiple cell lines.[2]

| Cell Line | CC₅₀ (µM) |

| HEp-2 | >218 |

| MRC-5 | >218 |

| CV-1 | >218 |

| MT-2 | >218 |

Data compiled from Cianci et al., 2004.[2]

Mechanism of Action

This compound functions as an RSV fusion inhibitor.[1][4] It specifically targets the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane during the initial stages of infection.[6][7] By binding to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein, this compound prevents the conformational changes required for the formation of the six-helical bundle structure, a critical step in membrane fusion.[1] This inhibition occurs at both the early stage of virus entry and the late stage of syncytium formation (cell-to-cell fusion).[2][4]

Caption: Mechanism of action of this compound as an RSV fusion inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral spectrum of this compound.

Cell Lines and Viruses

-

Cell Lines: HEp-2 cells were cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 1x nonessential amino acids, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Virus Strains: The Long (A) and Washington (B) laboratory strains of RSV were used. Clinical isolates were obtained from nasopharyngeal swabs of pediatric patients. Virus stocks were prepared by infecting HEp-2 cell monolayers and harvesting when 80-90% of the cells showed cytopathic effect (CPE).

Antiviral Assays

This assay indirectly measures viral replication by assessing the health of the infected cells.

Caption: Workflow for the RSV cell protection (CPE) assay.

-

Cell Plating: HEp-2 cells were seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of this compound were added to the wells.

-

Infection: Cells were infected with a standardized amount of RSV.

-

Incubation: Plates were incubated for 5 to 6 days at 37°C until approximately 90% CPE was observed in the virus control wells.

-

Staining: The cell monolayers were fixed and stained with crystal violet.

-

Quantification: The dye was solubilized, and the optical density was measured to quantify the extent of cell protection.

-

EC₅₀ Determination: The concentration of this compound that protected 50% of the cells from virus-induced CPE was calculated.

This assay directly measures the extent of viral replication by quantifying the expression of a specific viral protein.

-

Infection and Treatment: HEp-2 cells were infected with RSV in the presence of varying concentrations of this compound.

-

Incubation: The infected cells were incubated for 24 hours.

-

Cell Lysis: The cells were lysed to release the viral proteins.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed using a monoclonal antibody specific for the RSV matrix (M) protein to capture and detect the protein.

-

Quantification: The amount of expressed M protein was quantified, and the percent inhibition relative to untreated controls was determined.

-

EC₅₀ Determination: The concentration of this compound that inhibited viral protein expression by 50% was calculated.

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: HEp-2 cells were seeded in 6-well plates and grown to confluence.

-

Infection: Cell monolayers were infected with a low multiplicity of infection (MOI) of RSV (approximately 50 plaque-forming units per well).

-

Compound Overlay: After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with medium containing 0.75% methylcellulose and serial dilutions of this compound.

-

Incubation: Plates were incubated for 5 days to allow for plaque formation.

-

Staining and Counting: The overlay was removed, and the cells were fixed and stained with crystal violet. Plaques were then counted.

-

EC₅₀ Determination: The concentration of the compound that reduced the number of plaques by 50% compared to the virus control was calculated.

Cytotoxicity Assay

-

Cell Treatment: Uninfected HEp-2 cells were incubated with serial dilutions of this compound for the same duration as the antiviral assays.

-

Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

-

CC₅₀ Determination: The concentration of the compound that reduced cell viability by 50% was determined.

In Vivo Efficacy

This compound has also demonstrated efficacy in rodent models of RSV infection.[6][7] Oral administration of the compound prior to intranasal RSV inoculation led to a significant reduction in viral titers in the lungs of both BALB/c mice and cotton rats.[2][6][7] These in vivo studies support the potential of this compound as a prophylactic agent against RSV infection.[6]

Conclusion

This compound is a potent and specific inhibitor of both RSV A and B strains, acting through the inhibition of F protein-mediated membrane fusion. It exhibits excellent in vitro activity against a broad range of clinical and laboratory isolates and demonstrates a favorable cytotoxicity profile. The efficacy of this compound in animal models further underscores its potential for clinical development as an anti-RSV therapeutic.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | RSV抑制剂 | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-433771: A Potent RSV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of the mechanism of action and experimental workflows are provided to facilitate understanding.

Chemical Structure and Properties

This compound, with the chemical name 1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one, is a small molecule inhibitor of RSV.[1] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | [1] |

| Molecular Formula | C21H23N5O2 | [1][2][3] |

| Molecular Weight | 377.44 g/mol | [3] |

| CAS Number | 543700-68-1 | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: 6.25 mg/mL (16.56 mM) Water: 2.5 mg/mL (6.62 mM) with pH adjustment to 4 with HCl | MedChemExpress |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years In solvent: -80°C for 6 months, -20°C for 1 month | [3] |

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound exerts its antiviral activity by specifically targeting the respiratory syncytial virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[4] The F protein is a class I viral fusion protein that mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm. This process involves a series of conformational changes in the F protein, from a metastable prefusion state to a stable postfusion state.

This compound acts as a fusion inhibitor by binding to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[5][6] This inhibition occurs at an early stage of infection, preventing viral entry, and also inhibits the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), a characteristic cytopathic effect of RSV infection.[7]

The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. RSV Fusion: Time for a New Model [mdpi.com]

- 3. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Orally Administered BMS-433771: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] Developed by Bristol-Myers Squibb, this compound demonstrated significant antiviral activity against both A and B strains of RSV in preclinical models.[1][3] this compound functions by inhibiting the viral F protein-mediated membrane fusion, a critical step in the viral entry process.[3][4] Despite promising early-stage results, its clinical development was discontinued. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data and related experimental methodologies for this compound.

Pharmacokinetic Profile

This compound was noted for its favorable pharmacokinetic properties, including good oral bioavailability across several preclinical species.[1] While specific quantitative data is limited in publicly available literature, this section summarizes the key findings.

Table 1: Summary of Preclinical Oral Pharmacokinetic Parameters for this compound

| Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) | Half-life (t½) | Reference |

| Mouse (BALB/c) | 5 mg/kg | Data not available | Data not available | AUC for 50% max response is ~7.5-fold less than in cotton rats | Good | Data not available | [4] |

| Cotton Rat | Not specified | Data not available | Data not available | 5,000 ng/h/ml (associated with 1.0 log10 viral load reduction) | Good | Data not available | [2] |

| Rat | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |

| Dog | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |

| Cynomolgus Monkey | Not specified | Data not available | Data not available | Data not available | Good | Data not available | [1] |

Note: "Good" bioavailability is cited in the literature, but specific percentages are not provided.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound targets the respiratory syncytial virus F protein, a class I viral fusion protein. Its mechanism of action involves binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[3] This interaction is believed to interfere with the conformational changes required for the fusion of the viral and host cell membranes, specifically the formation of a stable six-helical coiled-coil bundle.[3] This ultimately prevents the entry of the viral genome into the host cell.

Caption: RSV F protein-mediated membrane fusion and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on published studies, a general methodology can be outlined.

In Vivo Oral Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following oral administration in preclinical species.

Animal Models:

-

Mice: Female BALB/c mice (6 to 10 weeks old, weighing 18 to 22 g).[2]

-

Cotton Rats: Details not specified.[4]

-

Other species mentioned without specific details include rats, dogs, and cynomolgus monkeys.[1]

Dosing:

-

Formulation: this compound was dissolved in a vehicle of 50% polyethylene glycol 400 in water.[2]

-

Administration: The compound was administered via oral gavage.[2] A single oral dose was administered 1 hour prior to intranasal RSV inoculation in efficacy studies.[4]

Sample Collection:

-

Blood samples were collected at various time points post-administration.

-

Serum or plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: While a specific validated LC-MS/MS method for this compound is not detailed in the literature, a typical approach for the quantification of small molecules in plasma is described below.

Objective: To quantify the concentration of this compound in plasma samples.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent such as acetonitrile, often containing an internal standard, to the plasma sample.

-

Vortex mix the samples to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Hypothetical):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Injection Volume: A small, fixed volume of the prepared sample.

Mass Spectrometric Conditions (Hypothetical):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the study samples is determined by interpolating their peak area ratios from the calibration curve.

Caption: A generalized experimental workflow for preclinical oral pharmacokinetic studies.

References

- 1. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dual-Pronged Attack: A Technical Guide to the Early- and Late-Stage RSV Inhibition by BMS-433771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral compound BMS-433771, focusing on its mechanism of action against Respiratory Syncytial Virus (RSV). This compound is a potent, orally bioavailable small molecule that has been shown to inhibit RSV replication by targeting the viral fusion (F) protein.[1][2] This document details the compound's inhibitory effects on both the initial stages of viral entry and the later stages of cell-to-cell fusion (syncytium formation), presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes and workflows.

Quantitative Efficacy of this compound

This compound has demonstrated potent activity against both A and B subtypes of RSV across various laboratory and clinical isolates.[2][3] The compound's efficacy is typically measured by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), which indicates its toxicity to host cells. A high selectivity index (CC50/EC50) is desirable for an antiviral agent.

| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |

| EC50 (average) | Group A and B viruses | HEp-2 | 20 nM | [1][2] |

| EC50 | Long strain | HEp-2 | 12 nM (CPE assay) | [2] |

| EC50pro | Long strain | HEp-2 | 13 nM (protein expression) | [2] |

| EC50 Range | Long strain | HEp-2 | 2 to 40 nM (plaque reduction) | [2] |

| CC50 | - | HEp-2 | >218 µM | [2] |

| Selectivity Index (approx.) | Long strain | HEp-2 | >18,167 | [2] |

Mechanism of Action: Inhibition of the RSV F Protein

This compound's primary target is the RSV fusion (F) protein, a class I viral fusion protein essential for both the entry of the virus into host cells and the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring cells.[1][4] The F protein undergoes a significant conformational change to mediate membrane fusion. This compound is believed to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, thereby preventing the formation of the six-helix bundle structure required for fusion.[1]

Early-Stage Inhibition: Blocking Viral Entry

During the initial stages of infection, the RSV F protein facilitates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. Time-of-addition experiments have confirmed that this compound is effective at this early stage of the viral life cycle.[5]

Caption: Early-stage inhibition of RSV entry by this compound.

Late-Stage Inhibition: Preventing Syncytium Formation

A hallmark of RSV infection in cell culture is the formation of syncytia, which contributes to tissue damage.[2] The F protein expressed on the surface of an infected cell can trigger fusion with adjacent cells. This compound has been shown to inhibit this cell-to-cell fusion even when added after the initial infection has been established, demonstrating its efficacy at a late stage of the infection cycle.[2][5]

Caption: Late-stage inhibition of syncytium formation by this compound.

Experimental Protocols

The efficacy and mechanism of action of this compound have been elucidated through a series of in vitro assays. Below are the detailed methodologies for key experiments.

Cell Protection (CPE) Assay

This assay indirectly measures the ability of a compound to protect host cells from the cytopathic effect (CPE) caused by viral replication.

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Addition: A serial dilution of this compound is prepared and added to the cell monolayers.

-

Viral Infection: A standardized amount of RSV is added to each well. Control wells with no virus and no compound are included.

-

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 4-5 days).

-

Quantification: Cell viability is assessed using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance is read on a plate reader.

-

Data Analysis: The percent protection is calculated relative to the untreated, infected controls and the uninfected controls. The EC50 value is determined from the dose-response curve.[2]

Caption: Workflow for the Cell Protection (CPE) Assay.

Viral Protein Expression Assay

This assay provides a more direct measure of viral replication by quantifying the amount of a specific viral protein.

-

Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 3 days) to allow for viral protein expression.

-

Cell Lysis and Fixation: The cells are washed, fixed, and permeabilized to allow antibody access to intracellular viral proteins.

-

Immunostaining: The wells are incubated with a primary antibody specific for an RSV protein (e.g., the matrix protein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

-

Data Analysis: The percent inhibition of viral protein expression is calculated, and the EC50pro is determined.[2]

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

-

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in multi-well plates.

-

Infection: The cells are infected with a low multiplicity of infection (MOI) of RSV (e.g., ~50 plaque-forming units per well).

-

Compound and Overlay: After a short adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for several days (e.g., 5 days) to allow for plaque formation.

-

Staining and Counting: The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percent reduction in plaque number is calculated relative to the untreated control, and the EC50 is determined.[2]

Syncytium Inhibition Assay

This experiment specifically assesses the compound's effect on late-stage cell-to-cell fusion.

-

Establish Infection: HEp-2 cells are infected with RSV and incubated for a period (e.g., 16 hours) to allow for initial viral replication and expression of the F protein on the cell surface, but before significant syncytia have formed.

-

Compound Addition: this compound is added to the infected cell cultures at various concentrations.

-

Further Incubation: The cells are incubated for an additional period to allow for syncytium formation in the control wells.

-

Visualization and Quantification: The formation of syncytia is observed and can be quantified by microscopy. The inhibition of syncytium formation is assessed relative to the untreated controls.[2]

Resistance Profile

Viruses resistant to this compound have been generated in vitro. These resistant variants typically harbor single amino acid mutations in the F1 subunit of the fusion protein.[2][6] Notably, the K394R mutation has been identified as conferring resistance to this compound and cross-resistance to other RSV fusion inhibitors.[4] This information is crucial for understanding the compound's binding site and for the development of next-generation inhibitors that can overcome resistance.

Conclusion

This compound is a potent inhibitor of RSV that acts through a dual mechanism, targeting both early-stage viral entry and late-stage syncytium formation. Its efficacy is rooted in its ability to bind to the viral F protein and prevent the conformational changes necessary for membrane fusion. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the preclinical evaluation of this compound and highlight its potential as an anti-RSV therapeutic. The emergence of resistance mutations underscores the importance of continued research into the molecular interactions between inhibitors and the RSV F protein to develop robust and durable antiviral strategies. Although development of this compound was not pursued into later clinical trial stages due to shifting company priorities, the extensive research on this compound has provided a valuable proof-of-concept for small molecule inhibitors that target the six-helix bundle formation in class I viral fusion proteins.[1][7]

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: BMS-433771 Plaque Reduction Assay in HEp-2 Cells

Introduction

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3] It functions by targeting the viral F protein-induced membrane fusion, a critical step for viral entry into host cells and the formation of syncytia.[2][3][4] This compound has demonstrated efficacy against both A and B groups of RSV, including laboratory strains and clinical isolates.[1][2] The plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and is the gold standard for assessing the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay with this compound in HEp-2 cells, a human epidermoid carcinoma cell line highly susceptible to RSV infection.

Mechanism of Action

This compound is a reversible inhibitor of RSV fusion.[1] Its mechanism of action involves binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the RSV fusion (F) protein.[3] This binding interferes with the conformational changes required for the association of the N-terminal and C-terminal heptad repeats, which form a six-helical coiled-coil bundle (a trimer-of-hairpins) during the fusion process.[3] By preventing the formation of this structure, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thus inhibiting viral entry.[1][3] Additionally, it prevents cell-to-cell fusion (syncytium formation), a characteristic cytopathic effect of RSV infection.[1]

Caption: Mechanism of RSV fusion and inhibition by this compound.

Quantitative Data Summary

The antiviral activity of this compound against RSV has been quantified using various in vitro assays, including the plaque reduction assay in HEp-2 cells. The 50% effective concentration (EC₅₀) is a key metric for determining antiviral potency.

| Compound | Virus | Cell Line | Assay | EC₅₀ (nM) | Reference |

| This compound | RSV (Long Strain) | HEp-2 | Plaque Reduction | 2 - 40 | [1] |

| This compound | RSV (Group A & B, Lab & Clinical Isolates) | Various | Cell Culture | Avg. 20 | [1][2][3] |

Experimental Protocol: Plaque Reduction Assay

This protocol is optimized for determining the EC₅₀ of this compound against an RSV strain (e.g., Long) in HEp-2 cells.

1. Materials

-

Cells and Virus:

-

HEp-2 cells (ATCC® CCL-23™)

-

Respiratory Syncytial Virus (RSV) stock (e.g., Long strain)

-

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Low-melting-point agarose

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

10% Formalin solution (or 4% paraformaldehyde)

-

0.05% Neutral Red solution (or 0.1% Crystal Violet solution)

-

Phosphate-Buffered Saline (PBS)

-

-

Equipment:

-

6-well or 12-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet

-

Inverted microscope

-

Pipettes and sterile tips

-

2. Methods

Caption: Workflow for the this compound plaque reduction assay.

Step 1: Cell Seeding

-

Culture HEp-2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection (typically 1-2 days).

Step 2: Compound Preparation

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, create a series of 2-fold or 3-fold dilutions of this compound in serum-free DMEM/F12. The final concentrations should bracket the expected EC₅₀ (e.g., ranging from 0.1 nM to 1000 nM).

-

Prepare a "no-drug" vehicle control containing the same final concentration of DMSO as the highest drug concentration wells.

Step 3: Virus Infection

-

Prepare a virus dilution in serum-free DMEM/F12 calculated to produce 30-100 plaque-forming units (PFU) per well.

-

Aspirate the growth medium from the confluent HEp-2 cell monolayers and wash once with PBS.

-

Inoculate the cells with the virus dilution. Include "no-virus" control wells.

-

Incubate for 1-2 hours at 37°C in a humidified incubator, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

Step 4: Overlay Application

-

Prepare a 2X overlay medium consisting of DMEM/F12 with appropriate supplements.

-

Prepare a sterile 0.6% agarose solution in water and maintain it at 42-45°C. For RSV in HEp-2 cells, a 0.3% final agarose concentration is recommended.[5][6]

-

Mix equal volumes of the 2X overlay medium and the 0.6% agarose solution to create the final 1X overlay medium.

-

For the treatment wells, add the appropriate this compound dilution to the 1X overlay medium just before application.

-

Aspirate the virus inoculum from the cell monolayers.

-

Gently add 2 mL (for 6-well plates) of the corresponding overlay medium (with or without the compound) to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

Step 5: Incubation

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5 to 7 days, or until plaques are visible under a microscope.[1][5]

Step 6: Plaque Visualization

-

Add 1 mL of 10% formalin to each well (on top of the overlay) and fix the cells, typically for at least 2 hours or overnight.[5]

-

Carefully remove the agarose plug from each well.

-

Stain the monolayer by adding 0.05% neutral red solution and incubating for 30-60 minutes at 37°C.[5][6]

-

Gently wash away the stain, aspirate the final wash, and allow the plate to dry. Plaques will appear as clear, unstained areas against a background of stained, viable cells.

3. Data Analysis

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control wells using the following formula: % Inhibition = [1 - (Mean PFU in test wells / Mean PFU in vehicle control wells)] x 100

-

Plot the percent inhibition against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of this compound that inhibits plaque formation by 50%.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BMS-433771 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It is an azabenzimidazole derivative that functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[3] By inhibiting the F protein-mediated membrane fusion, this compound effectively blocks the early stages of viral infection and the subsequent formation of syncytia (large, multinucleated cells), a characteristic cytopathic effect of RSV infection.[4][5] This document provides detailed application notes and protocols for the in vitro use of this compound, including standard concentrations for various assays, experimental workflows, and a summary of its biological activity.

Mechanism of Action

This compound's antiviral activity is directed against the RSV F glycoprotein.[1] The F protein undergoes a significant conformational change to facilitate the fusion of the viral envelope with the host cell membrane. This compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the pre-fusion conformation of the F protein.[1][6] This binding event stabilizes the pre-fusion state and interferes with the association of the N-terminal and C-terminal heptad repeats, which is a crucial step for the formation of the six-helix bundle structure that drives membrane fusion.[1] Consequently, both virus-cell fusion during initial entry and cell-cell fusion leading to syncytia formation are inhibited.[4][5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of RSV fusion and the inhibitory action of this compound.

Caption: Mechanism of RSV Fusion Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro concentrations and activity parameters for this compound.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC₅₀ (50% Effective Concentration) | HEp-2 | RSV Long | 12 nM | [4] |

| HEp-2 | RSV Long | 13 nM (protein expression) | [4] | |

| HEp-2 | RSV Long | 2 - 40 nM (plaque reduction) | [4] | |

| Various | Multiple lab & clinical isolates (A & B) | Average 20 nM | [1][4][5][7] | |

| CC₅₀ (50% Cytotoxic Concentration) | HEp-2 | N/A | >218 µM | [3][4] |

| Inhibition of Syncytium Formation | HEp-2 | RSV | 25 - 250 nM | [4] |

| Inhibition of Viral Protein Synthesis | HEp-2 | RSV Long | 5 µM | [4] |

Experimental Protocols

RSV Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect host cells from the virus-induced cell death.

Workflow Diagram:

Caption: Workflow for RSV CPE Inhibition Assay.

Protocol:

-

Cell Plating: Seed HEp-2 cells in a 96-well microtiter plate at a density that will result in a confluent monolayer after overnight incubation.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[4] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the growth medium from the cells and add the medium containing the serially diluted this compound. Include appropriate vehicle controls (DMSO) and no-virus controls.

-

Infection: Add RSV to the wells at a multiplicity of infection (MOI) that causes complete CPE in 4-5 days.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

-

Assessment: After the incubation period, assess the cytopathic effect. This can be done visually by microscopy or quantitatively using a cell viability assay such as the MTT assay. For the MTT assay, the reduction of cellular MTT metabolism is measured.[4]

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that inhibits CPE by 50%.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

Protocol:

-

Cell Plating: Seed HEp-2 cells in 6-well plates and grow to confluence.

-

Infection: Infect the cell monolayers with a low dose of RSV (e.g., ~50 plaque-forming units, PFU).[4]

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for 5 days to allow for plaque formation.[4]

-

Staining: Fix the cells and stain with a solution such as crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the EC₅₀, the concentration that reduces the number of plaques by 50%.

Inhibition of Syncytium Formation Assay

This assay specifically evaluates the effect of this compound on the late-stage cell-cell fusion.

Protocol:

-

Infection: Infect HEp-2 cells with RSV and allow the infection to proceed for 16 hours to allow for initial viral entry and protein expression.[4]

-

Treatment: After 16 hours post-infection, add this compound at concentrations such as 25 nM and 250 nM to the infected cell cultures.[4]

-

Incubation: Continue to incubate the cells and observe for the formation of syncytia.

-

Observation: Visually inspect the cell monolayers for the presence and size of syncytia compared to untreated infected controls. Complete inhibition of syncytium formation is expected at the tested concentrations.[4]

Concluding Remarks

This compound is a highly effective inhibitor of RSV replication in vitro, demonstrating low nanomolar potency against a wide range of RSV isolates.[4] Its well-defined mechanism of action, targeting the RSV F protein, makes it a valuable tool for studying the viral fusion process. The provided protocols offer a foundation for researchers to utilize this compound in their antiviral research and drug development efforts. It is important to note that while this compound showed promise in preclinical studies, its clinical development was discontinued, a fate shared by several other RSV entry inhibitors.[3] Nevertheless, it remains a significant reference compound for the study of RSV fusion inhibitors.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]

- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]

- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing BMS-433771 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

BMS-433771 is a potent and orally active small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It functions by inhibiting the viral F protein-mediated membrane fusion, a critical step for viral entry into host cells.[2][3][4][5] The compound is effective against both A and B groups of RSV with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][4] Accurate and consistent preparation of stock solutions is crucial for obtaining reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.

2. Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 377.44 g/mol |

| Chemical Formula | C21H23N5O2 |

| CAS Number | 543700-68-1[1][6] |

| Solubility in DMSO | ≥ 6.25 mg/mL (≥ 16.56 mM) |

| Mechanism of Action | Inhibits RSV F protein-mediated membrane fusion.[2][3][4][5] |

| Biological Activity | EC50 of ~20 nM against RSV A and B groups.[1][2][4] |

3. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.

4. Safety Precautions

-

Compound Handling: this compound is a bioactive small molecule. The toxicological properties may not be fully characterized. Handle with care and avoid direct contact, inhalation, and ingestion.

-

DMSO Handling: DMSO is a combustible liquid and a potent solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.

-

Always wear appropriate PPE, including double gloves or thick, chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting any work.

-

5. Experimental Protocols

5.1. Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Step 1: Calculation

To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 377.44 g/mol = 3.7744 mg

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

-

Carefully weigh out the calculated amount (e.g., 3.77 mg) of this compound powder directly into the tube.

Step 3: Dissolution

-

Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

5.2. Protocol 2: Aliquoting and Storing the Stock Solution

To maintain the stability of the compound and avoid repeated freeze-thaw cycles, the stock solution should be aliquoted.

-

Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes or cryovials.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots as recommended in the table below.

6. Storage and Stability

Proper storage is critical to ensure the long-term activity of the this compound stock solution.

| Storage Temperature | Shelf Life | Notes |

| -80°C | 6 months | Recommended for long-term storage. |

| -20°C | 1 month | Suitable for short-term storage. |

7. Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: this compound blocks RSV entry by inhibiting F protein fusion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus | Scilit [scilit.com]

- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | RSV抑制剂 | MCE [medchemexpress.cn]

Application Notes and Protocols for Cell-Based Assays to Evaluate BMS-433771 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV)[1][2]. It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia, which are characteristic of RSV infection[1][2][3][4]. Specifically, this compound binds to a hydrophobic pocket within the N-terminal heptad repeat of the F protein, interfering with the conformational changes required for membrane fusion[1][2]. This application note provides detailed protocols for various cell-based assays to determine the in vitro antiviral potency and mechanism of action of this compound and related compounds against RSV.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound inhibits the fusion of the viral envelope with the host cell membrane, a crucial early step in the viral life cycle. It also inhibits the cell-to-cell fusion of infected cells, preventing the formation of syncytia[3][4]. This dual action at both early and late stages of infection makes it a potent antiviral agent. The compound is active against both RSV subgroups A and B[1][2].

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Application Note: Quantifying the Antiviral Efficacy of BMS-433771 Against Respiratory Syncytial Virus (RSV) Using a Viral Protein Expression Assay

Introduction